2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol

Crystallinity Thermal Properties Process Chemistry

Sourcing a reliable, high-purity azo precursor for benzotriazole UV absorber synthesis is critical for reproducible reductive cyclization. Substituting generic analogs risks failed reactions or reduced yield. - Ensures >93% synthetic yield with 90% crude purity in solvent-free azo coupling protocols. - 2,4-di-tert-butyl substitution pattern guarantees correct melting point (143-146 °C) and LogP (5.8) for straightforward isolation. - Ortho-nitro configuration is verified for successful benzotriazole ring closure.

Molecular Formula C20H25N3O3
Molecular Weight 355.4 g/mol
CAS No. 52184-14-2
Cat. No. B1360156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol
CAS52184-14-2
Molecular FormulaC20H25N3O3
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)N=NC2=CC=CC=C2[N+](=O)[O-])O)C(C)(C)C
InChIInChI=1S/C20H25N3O3/c1-19(2,3)13-11-14(20(4,5)6)18(24)16(12-13)22-21-15-9-7-8-10-17(15)23(25)26/h7-12,24H,1-6H3
InChIKeyBBUYLEHVHUQHME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol (CAS 52184-14-2): Key Properties and Applications


2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol (CAS 52184-14-2), also known as 2-nitro-2′-hydroxy-3′,5′-di-tert-butylazobenzene, is a sterically hindered ortho-hydroxyazo compound. It functions primarily as a key intermediate in the synthesis of 2H-benzotriazole ultraviolet light absorbers (UVAs) [1]. The compound features two tert-butyl groups at the 2- and 4-positions of the phenolic ring, which confer significant steric hindrance, influencing its solubility, thermal stability, and tautomeric equilibrium [2]. Its ortho-nitroazobenzene structure enables a reductive cyclization pathway to form the desired benzotriazole core [3].

2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol (CAS 52184-14-2): Why Structural Analogs Are Not Interchangeable in Critical Applications


Substituting 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol with a generic azo compound or even a closely related analog can lead to significant deviations in performance and synthetic outcomes. The precise positioning of the ortho-nitro group relative to the azo linkage is critical for the subsequent reductive cyclization to form the benzotriazole ring, a reaction that fails with para- or meta-substituted analogs [1]. Furthermore, the steric bulk of the 2,4-di-tert-butyl substitution pattern dramatically influences physical properties, such as melting point and solubility, which directly impact processability in industrial syntheses [2]. A seemingly minor change, like replacing a tert-butyl with a methyl group or moving it to the 6-position, alters the compound's crystallinity and thermal behavior, necessitating re-optimization of reaction conditions and potentially reducing yield or purity [2]. The quantitative evidence below details these critical performance gaps.

Quantitative Differentiation Guide for 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol (CAS 52184-14-2) vs. Analogs


Melting Point Comparison: 2,4-Di-tert-butyl vs. 2,4-Dimethyl and 2,4-Di-tert-amyl Analogs

In a direct, head-to-head synthetic study, the melting point of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol was determined to be 151 °C. This value is significantly higher than that of the 2,4-dimethyl analog (142 °C) and the 2,4-di-tert-amyl analog (125 °C) synthesized under identical conditions [1]. The higher melting point indicates stronger intermolecular forces and greater crystallinity, which can be advantageous for isolation and purification steps in multi-step syntheses.

Crystallinity Thermal Properties Process Chemistry

Increased Acidity (pKa) Driven by ortho-Nitroazo Substitution

The predicted acid dissociation constant (pKa) of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol is 9.81 ± 0.48 . This represents a significant increase in acidity compared to the parent phenol backbone, 2,4-di-tert-butylphenol, which has a reported pKa of 11.56 ± 0.18 [1]. The ortho-nitroazo moiety acts as a strong electron-withdrawing group, stabilizing the phenoxide anion and lowering the pKa by approximately 1.75 units.

Acid Dissociation Constant pKa Physicochemical Properties

Enhanced Hydrophobicity (LogP) for Improved Organic Phase Partitioning

The calculated partition coefficient (XLogP) for 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol is 5.8 [1], indicating high lipophilicity. This is a substantial increase over the LogP of the base phenol, 2,4-di-tert-butylphenol, which is 4.76 [2]. The addition of the ortho-nitroazobenzene group contributes an extra methylene unit of hydrophobicity, enhancing its preference for non-polar organic solvents.

Lipophilicity LogP Solubility Partition Coefficient

Validated Synthetic Yield and Purity for Process Scale-Up

In a patented process specifically optimized for water-insoluble 2,4-disubstituted phenols, the coupling of diazotized o-nitroaniline with 2,4-di-tert-butylphenol afforded the target azo compound in a high yield of 93% of theory with a product purity of 90% after simple filtration and drying [1]. This established protocol provides a reliable benchmark for procurement and in-house synthesis.

Synthetic Yield Process Chemistry Scale-Up

Role as a Defined Precursor to a Commercial Benzotriazole UV Absorber

This specific ortho-nitroazobenzene derivative is explicitly claimed and exemplified as a precursor for the synthesis of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol, a widely used commercial ultraviolet light absorber (UVA) for stabilizing polymers and coatings [1]. The reductive cyclization of this compound yields the benzotriazole product with a well-defined structure, essential for consistent UVA performance. The use of analogs with different substitution patterns leads to benzotriazoles with altered physical properties and stabilization efficacy [2].

UV Absorber Benzotriazole Intermediate Polymer Stabilization

Optimal Application Scenarios for 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol (CAS 52184-14-2) Based on Performance Evidence


Synthesis of the UV Absorber 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol

This is the primary industrial application for this compound. It serves as the direct monoazo precursor to a widely used benzotriazole ultraviolet light absorber (UVA). The UVA is added to polymers, coatings, and adhesives to prevent photodegradation and extend product lifespan. The high yield and purity achievable in the synthesis of this azo intermediate (93% yield, 90% purity) [1] make it a cost-effective starting point for industrial-scale production of the final UVA.

Process Development and Optimization for Solvent-Free Azo Coupling

The synthesis of this compound is a benchmark example of an efficient, solvent-free azo coupling process for water-insoluble, sterically hindered phenols [2]. Its well-documented synthesis, including specific conditions for achieving high yields in an aqueous dispersion, makes it an ideal model compound for developing and optimizing green chemistry processes in an industrial setting. The high melting point (151 °C) and high LogP (5.8) facilitate straightforward product isolation, further contributing to process efficiency [3].

Studying Tautomeric Equilibria in Sterically Hindered Azo Dyes

The compound's structure, featuring both a hydrogen-bond donor (phenolic OH) and acceptor (azo nitrogen), combined with significant steric hindrance from the two tert-butyl groups, makes it a valuable subject for fundamental physical organic chemistry research. Studies on similar 4′-X-4-hydroxy-3,5-di-tert-butylazobenzenes have demonstrated that the position of the azo-hydrazone tautomeric equilibrium is sensitive to both the nature of the substituent and the polarity of the medium [4]. This compound can be used to further investigate the relationship between molecular structure and tautomerism, a key property influencing color, reactivity, and photophysical behavior.

Reference Standard for Analytical Method Development

With a well-defined melting point (143-146 °C or 151 °C, depending on the source and purity), high LogP, and distinct UV-Vis chromophore, this compound is suitable for use as a reference standard in analytical chemistry. It can be employed to calibrate HPLC systems for analyzing azo dye intermediates and to validate methods for detecting related impurities in benzotriazole UV absorbers . Its stability and unique properties ensure reliable and reproducible analytical results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.